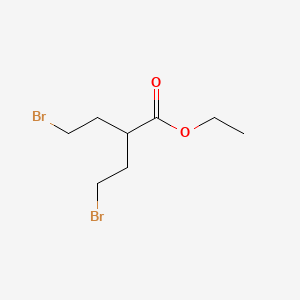

Ethyl 4-bromo-2-(2-bromoethyl)butanoate

Description

Contextualization of Brominated Esters in Contemporary Organic Synthesis

Brominated esters are a class of organic compounds that have long been recognized for their utility in chemical synthesis. The presence of a bromine atom, a good leaving group, renders the carbon to which it is attached electrophilic and susceptible to nucleophilic attack. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of more complex molecules. nih.govacs.org

In contemporary organic synthesis, the strategic incorporation of bromine into ester-containing molecules allows for a wide range of chemical manipulations. Brominated esters serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. ijrpr.com Their applications range from simple alkylation reactions to more complex transition-metal-catalyzed cross-coupling reactions. The ester functionality, on the other hand, can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols, further enhancing the synthetic versatility of these compounds. The development of sustainable and efficient bromination methods continues to be an active area of research, aiming to provide greener and more selective access to these valuable synthetic intermediates. researchgate.net

Significance of Ethyl 4-bromo-2-(2-bromoethyl)butanoate as a Versatile Synthetic Intermediate

Ethyl 4-bromo-2-(2-bromoethyl)butanoate, with its two primary alkyl bromide groups, is a prime example of a bifunctional electrophile. This structural feature allows for sequential or simultaneous reactions with nucleophiles, making it a valuable intermediate for the synthesis of a variety of cyclic and acyclic compounds. The presence of two reactive centers opens up possibilities for the construction of molecules with intricate architectures that would be challenging to assemble through other means.

The general reactivity of alkyl halides involves them acting as electrophiles in the presence of nucleophiles, leading to the formation of a wide array of new functional groups. quora.com This makes them crucial starting materials for many organic reactions. quora.com The bifunctional nature of Ethyl 4-bromo-2-(2-bromoethyl)butanoate makes it particularly useful as a building block in the synthesis of more complex molecular scaffolds. nih.govresearchgate.net

A plausible synthetic route to Ethyl 4-bromo-2-(2-bromoethyl)butanoate could involve the dialkylation of a malonic ester, such as diethyl malonate. This well-established reaction involves the sequential addition of two alkyl groups to the alpha-carbon of the malonic ester. wikipedia.orglscollege.ac.in In this case, two equivalents of an appropriate bromo-containing electrophile would be used. Subsequent decarboxylation of the resulting substituted malonic ester would lead to a butanoate derivative with two bromoethyl side chains. A final bromination step would then be required to introduce the bromine atom at the 4-position of the butanoate backbone.

Research Imperatives and Future Directions for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

The potential applications of Ethyl 4-bromo-2-(2-bromoethyl)butanoate are largely unexplored, presenting a fertile ground for future research. A primary research imperative is the detailed investigation of its reactivity with a diverse range of nucleophiles. Understanding the selectivity of its reactions—whether it undergoes mono- or di-substitution, and the factors that control this—is crucial for its effective use in synthesis.

Future research could focus on utilizing this compound in the synthesis of novel heterocyclic compounds. The two electrophilic centers could be strategically employed to react with dinucleophiles to construct various ring systems, which are prevalent in biologically active molecules. Furthermore, its application in medicinal chemistry as a scaffold for the development of new therapeutic agents warrants investigation. numberanalytics.com The ability to introduce two points of diversity makes it an attractive starting material for the generation of compound libraries for drug discovery. nih.gov

Another promising direction is the exploration of its use in polymer chemistry. As a bifunctional monomer, it could potentially be used in the synthesis of novel polymers with unique properties. numberanalytics.com The development of efficient and scalable synthetic routes to Ethyl 4-bromo-2-(2-bromoethyl)butanoate is also a critical research need to make this compound more accessible to the wider scientific community.

Chemical Compound Information

| Compound Name |

| Ethyl 4-bromo-2-(2-bromoethyl)butanoate |

| Diethyl malonate |

| Sodium ethoxide |

| Ethyl bromoacetate |

| Ethyl 4-bromobutyrate |

| Ethyl 4-bromo-2-methylbutanoate |

| Ethyl 4-bromo-3-methylbut-2-enoate |

Chemical Data Table

| Identifier | Value |

| IUPAC Name | Ethyl 4-bromo-2-(2-bromoethyl)butanoate |

| CAS Number | 857778-39-3 |

| Molecular Formula | C8H14Br2O2 |

| Molecular Weight | 302.00 g/mol |

| SMILES | CCOC(=O)C(CCBr)CCBr |

Structure

3D Structure

Properties

Molecular Formula |

C8H14Br2O2 |

|---|---|

Molecular Weight |

302.00 g/mol |

IUPAC Name |

ethyl 4-bromo-2-(2-bromoethyl)butanoate |

InChI |

InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(3-5-9)4-6-10/h7H,2-6H2,1H3 |

InChI Key |

IBBJACJUQJNKFA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCBr)CCBr |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 4 Bromo 2 2 Bromoethyl Butanoate and Its Analogs

Historical and Mechanistic Insights into Precursor Bromination

The foundation for synthesizing complex molecules like Ethyl 4-bromo-2-(2-bromoethyl)butanoate lies in the fundamental reactions developed for its precursors, primarily butyrolactones and related esters. Understanding these historical methods and their underlying mechanisms is crucial for appreciating modern advancements.

The introduction of a bromine atom at the α-position (the carbon adjacent to the carbonyl group) of a lactone or ester is a common and historically significant transformation. One of the most classic methods for the α-bromination of carbonyl compounds is the Hell-Volhard-Zelinski (HVZ) reaction. jove.com This reaction converts a carboxylic acid with an α-hydrogen into an α-bromo carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. jove.com The carboxylic acid can be generated from the hydrolysis of a precursor ester or lactone. The resulting α-bromo acid can then be re-esterified to yield the desired α-bromo ester.

A more direct historical approach involves the bromination of γ-butyrolactone itself. This can be achieved by reacting the lactone with bromine, often in the presence of a catalyst like red phosphorus, at elevated temperatures. orgsyn.org This method, while effective, often requires harsh conditions. More recent methods have been developed for the α-bromination of lactones under milder conditions. beilstein-journals.orgbeilstein-journals.org For instance, a two-phase system using tetraalkylammonium hydroxide (B78521) as a base can facilitate the ring-opening of the lactone, followed by bromination and subsequent intramolecular cyclization to afford the α-bromolactone in good yields. beilstein-journals.org

The synthesis of γ-bromo esters, another key precursor, can be accomplished by the ring-opening of γ-butyrolactone with hydrogen bromide (HBr) in ethanol (B145695). This process cleaves the ester bond of the lactone and introduces a bromine atom at the terminal (gamma) position while forming the ethyl ester in one step, yielding compounds like Ethyl 4-bromobutanoate. orgsyn.org

| Precursor | Bromination Method | Key Reagents | Primary Product |

| γ-Butyrolactone | Direct α-Bromination | Br₂, Red Phosphorus | α-Bromo-γ-butyrolactone |

| Carboxylic Acid (from ester) | Hell-Volhard-Zelinski | Br₂, PBr₃ (cat.) | α-Bromo Acyl Bromide |

| γ-Butyrolactone | Ring-opening & Bromination | HBr, Ethanol | Ethyl 4-bromobutanoate |

| Lactone | Two-Phase α-Bromination | Br₂, PBr₃, R₄N⁺OH⁻ | α-Bromolactone |

This table summarizes common historical strategies for the bromination of butyrolactone and related precursors.

The mechanism of bromine introduction depends on the position being functionalized. For α-bromination, the reaction proceeds through an enol or enolate intermediate. In the Hell-Volhard-Zelinski reaction, the carboxylic acid is first converted to an acyl bromide by PBr₃. jove.com This acyl bromide, catalyzed by acid (HBr), tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule in an electrophilic addition step to yield the α-bromo acyl bromide. jove.com Subsequent hydrolysis or alcoholysis provides the final α-bromo acid or ester.

The introduction of bromine via electrophilic addition to an alkene is another fundamental mechanistic pathway relevant to the synthesis of brominated esters. chemguide.co.ukyoutube.com In this mechanism, the π-bond of the carbon-carbon double bond attacks a bromine molecule. This can proceed through a transient carbocation intermediate or, more commonly, a cyclic bromonium ion intermediate. chemguide.co.ukwordpress.com The bromonium ion is then opened by a nucleophile, which could be a bromide ion (Br⁻) or a solvent molecule. chemguide.co.ukorgosolver.com This pathway is crucial for synthesizing precursors that contain bromine atoms at positions other than the alpha-carbon, often starting from unsaturated esters.

A general mechanism for electrophilic aromatic bromination, which shares principles with other electrophilic reactions, involves the formation of a positively charged intermediate known as an arenium ion or sigma complex. nih.govlibretexts.org While not directly applicable to aliphatic esters, the core concept of an electrophile attacking an electron-rich system is a shared principle.

Novel and Sustainable Synthetic Approaches for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

Modern organic synthesis emphasizes the development of efficient, safe, and environmentally friendly methods. This has led to significant innovations in the synthesis of halogenated compounds, moving away from hazardous reagents and wasteful procedures.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. saspublishers.com In the context of brominated ester synthesis, this involves several key strategies:

Safer Reagents: Liquid bromine (Br₂) is highly toxic, corrosive, and volatile. wordpress.com A key green innovation is its replacement with safer alternatives. N-bromosuccinimide (NBS) is a solid, easier-to-handle reagent that serves as an effective source of electrophilic bromine. wordpress.comorganic-chemistry.org Another approach is the in situ generation of bromine from more benign salts like sodium bromide (NaBr) using an oxidant such as sodium hypochlorite (B82951) (bleach) or hydrogen peroxide. acs.orgrsc.orgnih.gov This avoids the transport and handling of bulk liquid bromine.

Atom Economy: Green methods strive to maximize the incorporation of all materials used in the process into the final product. The use of NBS, however, can be criticized for its poor atom economy, as the succinimide (B58015) portion becomes a byproduct. wordpress.com Catalytic methods that use a bromide source with an oxidant are often superior in this regard.

Benign Solvents: Traditional brominations often use chlorinated solvents like carbon tetrachloride. Green approaches prioritize the use of safer solvents such as ethanol, water, or acetic acid, or even solvent-free conditions. saspublishers.comchemrxiv.org

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces energy consumption. Visible-light-induced bromination is an emerging technique that uses light as a renewable energy source to drive reactions under mild conditions. organic-chemistry.org

| Green Chemistry Aspect | Traditional Method | Greener Alternative(s) | Benefit |

| Bromine Source | Liquid Br₂ | N-Bromosuccinimide (NBS); In situ generation (e.g., NaBr/H₂O₂) | Reduced toxicity and handling hazards |

| Solvent | Chlorinated Solvents (e.g., CCl₄) | Water, Ethanol, Acetic Acid; Solvent-free | Reduced environmental pollution and toxicity |

| Energy | High Temperatures | Ambient Temperature; Photochemical methods | Lower energy consumption |

| Byproducts | Halogenated waste | Recyclable catalysts, benign salts (e.g., NaCl) | Reduced waste and environmental impact |

This table compares traditional and greener approaches to bromination based on key green chemistry principles.

For a molecule like Ethyl 4-bromo-2-(2-bromoethyl)butanoate, a potential one-pot strategy could involve a cascade reaction. For example, a precursor like diethyl itaconate could undergo a conjugate addition with a bromine-containing nucleophile, followed by another bromination step in the same reaction vessel. While specific one-pot syntheses for the target molecule are not widely reported, the synthesis of related structures like multisubstituted butyrolactones has been achieved via one-pot cascade reactions. nih.gov Such strategies often rely on carefully chosen catalysts that can facilitate multiple distinct transformations.

Controlling the precise location (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms is a hallmark of modern synthesis. The target molecule, Ethyl 4-bromo-2-(2-bromoethyl)butanoate, possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). A stereoselective synthesis would produce one of these enantiomers preferentially.

Regioselectivity: Achieving regioselective bromination is crucial. For instance, in the bromination of an unsaturated precursor, the position of bromine addition can often be controlled by the choice of reagents and reaction conditions. Vanadium-catalyzed bromination using tetrabutylammonium (B224687) bromide and H₂O₂ has been shown to be highly regioselective for certain aromatic substrates. nih.gov In the synthesis of bromohydrins from alkenes, the bromine atom typically adds to the less substituted carbon (anti-Markovnikov), while the hydroxyl group adds to the more substituted carbon (Markovnikov). orgosolver.com

Stereoselectivity: The synthesis of optically active γ-butyrolactones and butenolides, which are key precursors, is a well-developed field. nih.gov Catalytic asymmetric synthesis, using either chiral metal complexes or organocatalysts, can create the desired stereocenter early in the synthesis. This chiral information can then be carried through subsequent steps. For example, the stereoselective opening of a chiral epoxide with a bromide nucleophile is a powerful method for introducing a bromine atom and a hydroxyl group with a specific, controlled spatial relationship. nih.gov Such strategies would be essential for producing a single enantiomer of Ethyl 4-bromo-2-(2-bromoethyl)butanoate.

Precursor Chemistry and Derivatives Relevant to Ethyl 4-bromo-2-(2-bromoethyl)butanoate

The synthesis of complex molecules such as Ethyl 4-bromo-2-(2-bromoethyl)butanoate relies heavily on the strategic preparation of key precursors and derivatives. Understanding the chemistry of simpler, related molecules provides a foundation for developing efficient synthetic routes to the target compound. This section explores the synthesis of monobrominated butanoate esters and investigates potential precursors that utilize alternative functional groups, which can later be converted to the required bromide moieties.

Synthesis of Monobrominated Ethyl Butanoate Derivatives

The preparation of ethyl butanoate derivatives bearing a single bromine atom is a fundamental area of study, providing insight into regioselective bromination and the handling of related intermediates. Various methodologies have been established for synthesizing these compounds, differing in the starting materials, brominating agents, and reaction conditions.

A prevalent method for the synthesis of ethyl 4-bromobutanoate (also known as ethyl γ-bromobutyrate) involves the ring-opening of γ-butyrolactone. orgsyn.org In a typical procedure, γ-butyrolactone is treated with dry hydrogen bromide gas in absolute ethanol at low temperatures (0°C). orgsyn.org The reaction proceeds for several hours, after which the product is isolated by extraction. orgsyn.org This method is efficient, yielding the desired ester in good yields, typically between 77-84%. orgsyn.org

For the synthesis of brominated esters with additional functionality, other strategies are employed. For instance, ethyl 2-bromo-3-hydroxybutanoate can be prepared from ethyl crotonate. prepchem.com The reaction involves the addition of N-bromosuccinimide (NBS) to a solution of ethyl crotonate in a dioxane and water mixture at 0°C. prepchem.com This process results in the formation of a bromohydrin, yielding the target compound. prepchem.com

Allylic bromination offers another route to unsaturated bromo-esters. The synthesis of ethyl 4-bromo-3-methylbut-2-enoate can be achieved from ethyl 3,3-dimethylacrylate. researchgate.net This reaction is carried out by heating the starting material with N-bromosuccinimide and a radical initiator, such as azobisisobutyronitrile (AIBN), in a solvent like carbon tetrachloride. researchgate.net The resulting mixture of (E) and (Z) isomers can then be purified by distillation. researchgate.net

| Product | Starting Material | Key Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-bromobutanoate | γ-Butyrolactone | Hydrogen Bromide (HBr) | Ethanol | 77–84% | orgsyn.org |

| Ethyl 2-bromo-3-hydroxybutanoate | Ethyl crotonate | N-Bromosuccinimide (NBS) | Dioxane/Water | Not specified | prepchem.com |

| Ethyl 4-bromo-3-methylbut-2-enoate | Ethyl 3,3-dimethylacrylate | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride | Not specified | researchgate.net |

Exploration of Alternative Functional Group Precursors for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

The synthesis of Ethyl 4-bromo-2-(2-bromoethyl)butanoate can be envisioned via pathways that utilize precursors with functional groups other than bromine. This approach often involves the late-stage introduction of the bromo groups, which can be advantageous in multi-step syntheses. Hydroxyl groups are particularly common and useful precursors for alkyl bromides.

A logical precursor to the target dibromide is the corresponding diol, ethyl 4-hydroxy-2-(2-hydroxyethyl)butanoate. While the direct synthesis of this specific diol is not widely documented, its structure provides a clear blueprint for a retrosynthetic approach. The synthesis of simpler related structures, such as ethyl 4-hydroxybutanoate, is well-established, often starting from γ-butyrolactone and ethanol in the presence of an acid catalyst like Amberlyst-15. chemicalbook.com Building upon this, the target diol could theoretically be assembled through multi-step sequences involving C-C bond formations.

Once a dihydroxy precursor like ethyl 4-hydroxy-2-(2-hydroxyethyl)butanoate is obtained, the conversion of the primary hydroxyl groups to bromides is a standard transformation in organic synthesis. Several reagents are effective for this purpose:

Phosphorus tribromide (PBr₃): This is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction is typically performed in a non-protic solvent like diethyl ether or dichloromethane, often at reduced temperatures.

Hydrogen Bromide (HBr): Concentrated aqueous HBr or HBr gas in acetic acid can be used to substitute hydroxyl groups. This method is straightforward but may require harsh conditions that are incompatible with sensitive functional groups.

Appel Reaction: A milder alternative involves using a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This reaction proceeds under neutral conditions and is often suitable for substrates with delicate functionalities.

| Precursor Functional Group | Target Functional Group | Transformation | Common Reagents |

|---|---|---|---|

| Diol (-OH, -OH) | Dibromide (-Br, -Br) | Substitution | PBr₃, HBr, CBr₄/PPh₃ |

| Unsaturated Ester (e.g., Diene) | Dibromide (-Br, -Br) | Hydrobromination | HBr (often with radical initiator) |

| Diepoxide | Dibromide (-Br, -Br) | Epoxide Ring Opening & Substitution | HBr, MgBr₂, followed by PBr₃ or Appel Reaction |

| Lactone | Bromo-ester (-Br, -COOEt) | Ring Opening | HBr in Ethanol |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 2 2 Bromoethyl Butanoate

Nucleophilic Substitution Reactions of the Bromine Atoms

The carbon-bromine bonds in Ethyl 4-bromo-2-(2-bromoethyl)butanoate are the most reactive sites for nucleophilic attack. The bromine atoms are good leaving groups, facilitating substitution reactions with a variety of nucleophiles. These reactions can occur in an intermolecular or intramolecular fashion.

Intermolecular Nucleophilic Displacements at Brominated Centers

The primary alkyl bromide functionalities in Ethyl 4-bromo-2-(2-bromoethyl)butanoate readily undergo intermolecular nucleophilic substitution, predominantly through an S(_N)2 mechanism. This allows for the introduction of a wide array of functional groups.

Common nucleophiles that can displace the bromide ions include:

Amines: Primary and secondary amines react to form the corresponding amino-substituted butanoates. The reaction with primary amines can lead to a mixture of mono- and di-substituted products, and subsequent intramolecular reactions are also possible (see section 3.1.2). The reaction with ammonia (B1221849) is generally conducted in a concentrated ethanolic solution in a sealed tube to prevent the escape of the volatile reactant. libretexts.org The initial reaction forms an ammonium (B1175870) salt, which is then deprotonated by excess ammonia to yield the primary amine. libretexts.org

Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group, which can be further transformed, for instance, by reduction to an amine or through cycloaddition reactions.

Cyanides: Alkali metal cyanides, such as potassium cyanide, introduce a cyano group, extending the carbon chain and providing a versatile handle for further transformations like hydrolysis to a carboxylic acid or reduction to an amine.

Thiolates: Thiolates are excellent nucleophiles and react efficiently to form thioethers.

Enolates: Carbon nucleophiles, such as enolates derived from ketones, esters, or malonates, can be used to form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons. libretexts.org

The general scheme for intermolecular nucleophilic substitution is as follows:

EtOOC-CH(CH₂CH₂Br)-CH₂CH₂Br + Nu⁻ → EtOOC-CH(CH₂CH₂Nu)-CH₂CH₂Br + Br⁻ and/or EtOOC-CH(CH₂CH₂Br)-CH₂CH₂Br + 2 Nu⁻ → EtOOC-CH(CH₂CH₂Nu)-CH₂CH₂Nu + 2 Br⁻

Where Nu⁻ represents a nucleophile.

Intramolecular Cyclization and Ring Formation via Nucleophilic Attack

The presence of two electrophilic centers and a flexible four-carbon backbone makes Ethyl 4-bromo-2-(2-bromoethyl)butanoate an ideal precursor for the synthesis of cyclic compounds, particularly five- and six-membered rings, through intramolecular nucleophilic substitution. nih.gov

A significant application of this reactivity is in the synthesis of substituted piperidines, which are prevalent scaffolds in many biologically active compounds. nih.govnih.gov The reaction with a primary amine can proceed in a tandem fashion. The first step is an intermolecular nucleophilic substitution of one bromine atom by the amine. The resulting secondary amine then acts as an internal nucleophile, attacking the remaining brominated carbon to form the piperidine (B6355638) ring.

This tandem reaction sequence is a powerful strategy for the construction of heterocyclic systems from acyclic precursors. beilstein-journals.org The stereoselectivity of such cyclizations can often be controlled, leading to the formation of specific diastereomers. nih.gov

| Reactant | Nucleophile | Product | Ring Size |

| Ethyl 4-bromo-2-(2-bromoethyl)butanoate | Primary Amine (R-NH₂) | N-alkyl-4-ethoxycarbonyl-2-methylpiperidine | 6 |

| Analogous dihaloalkanes | Ammonia | Substituted piperidines | 6 |

| Analogous dihaloalkanes | Primary Amines | N-substituted piperidines | 6 |

Reactivity of the Ester Moiety and Butanoate Backbone

Beyond the reactive bromine centers, the ester functionality and the butanoate chain itself can undergo a variety of chemical transformations.

Transformations Involving the Ester Functionality

The ethyl ester group can be modified through several standard organic reactions, providing another point for molecular diversification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemicalbook.com Basic hydrolysis, also known as saponification, is irreversible and proceeds via the formation of a carboxylate salt. chemicalbook.com Acid-catalyzed hydrolysis is a reversible process and requires a large excess of water to drive the equilibrium towards the products. chemicalbook.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 2-(2-bromoethyl)-4-bromobutan-1-ol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.orgbldpharm.com

Transesterification: The ethyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ester carbonyl group twice to form tertiary alcohols after an acidic workup.

Reactions at the Alpha and Beta Carbons of the Butanoate Chain

The carbon atoms alpha and beta to the ester carbonyl group exhibit distinct reactivity.

Alpha-Carbon: The alpha-carbon (C-2) is rendered acidic by the adjacent electron-withdrawing ester group. It can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions, including alkylation, acylation, and aldol (B89426) condensations. youtube.com However, the presence of the bromoethyl substituent at this position may introduce steric hindrance and influence the regioselectivity of enolate formation and subsequent reactions.

Beta-Carbon: The beta-carbon (C-3) is not directly activated by the ester group. However, under certain conditions, elimination reactions involving the alpha and beta positions can occur, particularly if a good leaving group is present on the beta-carbon. In the case of Ethyl 4-bromo-2-(2-bromoethyl)butanoate, elimination reactions are more likely to involve the bromine atoms.

Mechanistic Studies of Key Reactions Involving Ethyl 4-bromo-2-(2-bromoethyl)butanoate

While specific mechanistic studies on Ethyl 4-bromo-2-(2-bromoethyl)butanoate are not extensively documented, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.

The intermolecular nucleophilic substitution reactions at the primary bromine centers are expected to proceed via a classic S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism . This involves a single transition state where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving bromide ion. This concerted process results in an inversion of stereochemistry at the reaction center, although in this achiral molecule, this is not observable. The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The intramolecular cyclization to form a piperidine ring also follows an S(_N)2 pathway . After the initial intermolecular substitution of one bromine by a primary amine, the newly formed secondary amine acts as the internal nucleophile. The nitrogen's lone pair attacks one of the remaining electrophilic carbons bearing a bromine atom. The stereochemical outcome of the cyclization is influenced by the conformational preferences of the acyclic intermediate, which dictates the feasibility of the backside attack required for the S(_N)2 reaction. nih.gov The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. nih.gov

The hydrolysis of the ester moiety under basic conditions (saponification) proceeds through a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt.

Radical Processes and Electron Transfer Reactions

Radical reactions are initiated by the homolytic cleavage of a bond, often promoted by heat or light. In the case of Ethyl 4-bromo-2-(2-bromoethyl)butanoate, the carbon-bromine bonds are the most likely to undergo homolysis to form alkyl radicals.

One of the primary radical reactions that substrates with multiple halide groups can undergo is intramolecular cyclization. psu.eduwikipedia.org The general mechanism for such a process, initiated by a radical initiator like AIBN (Azobisisobutyronitrile) and a radical mediator such as a tin hydride, would proceed as follows:

Initiation: The radical initiator generates a radical species.

Propagation: The initiator radical abstracts a bromine atom from the substrate to form an alkyl radical. Given the two C-Br bonds in Ethyl 4-bromo-2-(2-bromoethyl)butanoate, this could occur at either the C4 or the bromoethyl side chain.

Cyclization: The newly formed radical can attack an internal double bond or, in this case, potentially undergo a cyclization reaction. Radical cyclizations are known to be efficient for the formation of five- and six-membered rings. wikipedia.org

Termination: The radical chain is terminated through various radical combination reactions.

Electron transfer reactions are another facet of radical chemistry. researchgate.net Single electron transfer (SET) from a donor to an alkyl halide can lead to the formation of a radical anion, which then fragments to a halide ion and an alkyl radical. documentsdelivered.com For a vicinal dibromide, this can be a pathway to the formation of an alkene through a stepwise or concerted elimination of the two bromine atoms.

Table 1: Potential Radical Reactions of Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Reaction Type | Initiator/Reagent | Potential Intermediate(s) | Potential Product(s) |

| Intramolecular Cyclization | AIBN, Bu3SnH | Carbon-centered radicals | Cyclopentane or cyclohexane (B81311) derivatives |

| Reductive Dehalogenation | Electron donor (e.g., Zn, SmI2) | Radical anions, alkyl radicals | Ethyl 2-ethyl-3-butenoate or ethyl 2-vinylbutanoate |

This table is illustrative and based on the expected reactivity of similar compounds.

Detailed research on analogous systems, such as 4-bromo vinylogous-esters, has shown that radical cyclizations can proceed in acceptable yields. psu.edu The regioselectivity of the cyclization (i.e., which radical is formed and where it attacks) would depend on the relative stability of the primary radicals and the transition states leading to the cyclic products.

Ionic Mechanisms and Carbocation/Carbanion Intermediates

Ionic reactions of Ethyl 4-bromo-2-(2-bromoethyl)butanoate would primarily involve the electrophilic carbon atoms attached to the bromine atoms and the potential for forming a carbanion alpha to the ester group.

Carbocation Intermediates:

The C-Br bonds can undergo heterolytic cleavage to form carbocations, particularly in the presence of a Lewis acid or in a polar protic solvent. unacademy.comuomustansiriyah.edu.iq The formation of a primary carbocation is generally unfavorable. However, once formed, it could potentially undergo rearrangement to a more stable secondary or tertiary carbocation, though significant rearrangement possibilities are not immediately apparent in this structure without skeletal changes. libretexts.org

A more likely scenario for carbocation involvement is in SN1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) reactions. The stability of any potential carbocation intermediate would be a key factor in determining the reaction pathway. unacademy.com

Carbanion Intermediates:

The presence of the ester group acidifies the alpha-proton (the proton on C2). Treatment with a strong, non-nucleophilic base could lead to the formation of a carbanion (enolate). libretexts.orgnumberanalytics.com This carbanion is a potent nucleophile and could undergo intramolecular SN2 reaction by attacking one of the electrophilic carbons bearing a bromine atom, leading to the formation of a cyclopropane (B1198618) or cyclobutane (B1203170) ring.

Table 2: Potential Ionic Reactions of Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Reaction Type | Reagent/Conditions | Intermediate(s) | Potential Product(s) |

| Intramolecular Alkylation | Strong base (e.g., LDA) | Enolate (carbanion) | Ethyl 1-bromomethylcyclopropanecarboxylate or Ethyl 2-bromocyclobutanecarboxylate |

| Nucleophilic Substitution (SN2) | Strong nucleophile (e.g., CN-, RS-) | Pentacoordinate transition state | Disubstituted butanoate derivatives |

| Elimination (E2) | Strong, bulky base (e.g., t-BuOK) | Concerted transition state | Dienoate products |

This table is illustrative and based on the expected reactivity of similar compounds.

Elimination reactions are also a significant possibility for this compound. The presence of two vicinal bromine atoms (relative to the protons on adjacent carbons) suggests that double dehydrobromination could occur under strong basic conditions to yield an alkyne, although the substitution pattern here is not a simple vicinal dibromide. masterorganicchemistry.comyoutube.com More likely, sequential E2 eliminations could lead to the formation of a conjugated diene. The stereochemistry of the elimination would be governed by the anti-periplanar arrangement of the proton and the leaving group.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 4 Bromo 2 2 Bromoethyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 4-bromo-2-(2-bromoethyl)butanoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for a complete structural assignment.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 4-bromo-2-(2-bromoethyl)butanoate is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, with the bromine atoms and the ester group causing significant downfield shifts for adjacent protons.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The presence of electronegative bromine atoms and the carbonyl group of the ester results in a wide range of chemical shifts, allowing for the unambiguous assignment of each carbon atom.

Predicted ¹H NMR Chemical Shifts for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl group) | ~1.25 | Triplet |

| CH₂ (ethyl group) | ~4.15 | Quartet |

| CH (methine) | ~2.50 | Multiplet |

| CH₂ (bromoethyl side chain) | ~3.50 | Multiplet |

| CH₂ (bromoethyl side chain) | ~2.00 | Multiplet |

| CH₂ (butanoate backbone) | ~3.45 | Triplet |

| CH₂ (butanoate backbone) | ~2.20 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~172 |

| O-CH₂ (ethyl) | ~61 |

| CH₃ (ethyl) | ~14 |

| CH (methine) | ~45 |

| CH₂-Br (butanoate) | ~33 |

| CH₂ (butanoate) | ~30 |

| CH₂-Br (side chain) | ~32 |

| CH₂ (side chain) | ~35 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively establish the connectivity of the atoms within Ethyl 4-bromo-2-(2-bromoethyl)butanoate, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, cross-peaks would be expected between the protons of the ethyl group (CH₃ and CH₂), and between the methine proton and the protons on the adjacent methylene (B1212753) groups of the butanoate backbone and the bromoethyl side chain.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique is instrumental in confirming the assignment of both the ¹H and ¹³C NMR spectra. For example, the proton signal at approximately 4.15 ppm would show a correlation to the carbon signal at around 61 ppm, confirming their assignment to the O-CH₂ group of the ethyl ester.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry

Due to the presence of two bromine atoms, the mass spectrum of Ethyl 4-bromo-2-(2-bromoethyl)butanoate will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

Electron Ionization (EI) would likely lead to significant fragmentation, providing valuable structural information.

Electrospray Ionization (ESI) , being a softer ionization technique, would be more likely to show the intact molecular ion, possibly as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Expected Molecular Ion Peaks for Ethyl 4-bromo-2-(2-bromoethyl)butanoate (C₈H₁₄Br₂O₂)

| Ion | m/z (mass-to-charge ratio) |

| [C₈H₁₄⁷⁹Br₂O₂]⁺ | 300 |

| [C₈H₁₄⁷⁹Br⁸¹BrO₂]⁺ | 302 |

| [C₈H₁₄⁸¹Br₂O₂]⁺ | 304 |

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Determination

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to elucidate its structure. Common fragmentation pathways for Ethyl 4-bromo-2-(2-bromoethyl)butanoate would include:

Loss of a bromine atom: Resulting in ions at [M-Br]⁺.

Loss of the ethoxy group (-OCH₂CH₃): Leading to a fragment corresponding to the acylium ion.

Cleavage of the C-C bonds in the alkyl chains.

McLafferty rearrangement is not expected to be a major pathway for this particular structure.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The infrared spectrum of Ethyl 4-bromo-2-(2-bromoethyl)butanoate is expected to show strong absorption bands characteristic of the ester functional group and the carbon-bromine bonds.

Expected Infrared Absorption Bands for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1735 |

| C-O (ester) | Stretch | ~1250-1100 |

| C-Br | Stretch | ~690-515 |

| C-H (sp³) | Stretch | ~2950-2850 |

The presence of these characteristic absorption bands provides a spectroscopic "fingerprint" for Ethyl 4-bromo-2-(2-bromoethyl)butanoate, confirming the presence of its key functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in Ethyl 4-bromo-2-(2-bromoethyl)butanoate. The FT-IR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific bond vibrations.

The primary absorption bands expected for this molecule are associated with the ester group and the carbon-bromine bonds. A strong, sharp absorption peak characteristic of the carbonyl (C=O) stretching vibration of the saturated ester is anticipated in the region of 1750-1735 cm⁻¹. researchgate.net Another significant band, corresponding to the C-O-C stretching of the ester group, would likely appear in the 1300-1000 cm⁻¹ range.

The aliphatic C-H bonds in the ethyl and butanoate chains will produce stretching vibrations typically observed between 3000 and 2850 cm⁻¹. researchgate.net The presence of two bromine atoms is confirmed by C-Br stretching vibrations. Primary bromoalkanes (as in the 4-bromo position) and secondary bromoalkanes (related to the 2-bromoethyl substituent) exhibit characteristic stretches in the fingerprint region, generally between 650 and 550 cm⁻¹. s-a-s.org Due to the different chemical environments, two distinct C-Br stretching bands may be resolved.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| sp³ C-H | Stretch | 3000 - 2850 |

| C-Br | Stretch | 650 - 550 |

This interactive table summarizes the key expected FT-IR absorption bands for Ethyl 4-bromo-2-(2-bromoethyl)butanoate.

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural characterization of Ethyl 4-bromo-2-(2-bromoethyl)butanoate. libretexts.org It detects molecular vibrations through inelastic scattering of monochromatic light. libretexts.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

The carbonyl (C=O) stretch of the ester group, also visible in the FT-IR spectrum, will produce a strong band in the Raman spectrum, typically around 1740 cm⁻¹. researchgate.netmdpi.com The C-C skeletal vibrations within the butanoate backbone, which can be weak in FT-IR, often yield sharp and well-defined peaks in Raman spectra, providing structural fingerprint information. researchgate.net

Furthermore, the C-Br stretching vibrations are readily observable in Raman spectroscopy, generally appearing in the 650-550 cm⁻¹ region. s-a-s.org This allows for confirmation of the halogenation of the molecule. Raman spectroscopy can be particularly useful for studying conformational changes and is less susceptible to interference from aqueous media if the sample were to be analyzed in solution. mdpi.com

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O (Ester) | Stretch | ~1740 |

| C-C | Skeletal Vibrations | 1200 - 800 |

| C-Br | Stretch | 650 - 550 |

This interactive table outlines the characteristic Raman shifts for the key functional groups in Ethyl 4-bromo-2-(2-bromoethyl)butanoate.

High-Resolution Chromatographic Techniques for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Ethyl 4-bromo-2-(2-bromoethyl)butanoate and for separating its potential diastereomers, given the presence of a chiral center at the second carbon of the butanoate chain. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity. researchgate.net

Method development would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netmdpi.com A mobile phase consisting of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would be employed to elute the compound and any impurities. mdpi.comnih.gov The addition of a small percentage of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution. mdpi.com

Detection is typically achieved using a Diode Array Detector (DAD) or a standard UV detector, set to a wavelength where the compound exhibits absorbance, likely in the low UV range (e.g., 210 nm), as the molecule lacks a strong chromophore. researchgate.netmdpi.com This method can effectively separate the target compound from starting materials, by-products, and degradation products. nih.gov For the separation of diastereomers, which have different physical properties, a standard achiral column is often sufficient. mdpi.comresearchgate.net

| Parameter | Condition |

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (potentially with 0.1% TFA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at ~210 nm |

| Column Temperature | 25 - 40 °C |

This interactive table presents a typical set of starting parameters for the development of an HPLC method for Ethyl 4-bromo-2-(2-bromoethyl)butanoate analysis.

Gas Chromatography (GC) for Volatile Purity and Isomer Separation

Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile and semi-volatile compounds like Ethyl 4-bromo-2-(2-bromoethyl)butanoate. It is used to determine purity, quantify volatile impurities, and separate isomers. libretexts.org

For analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. libretexts.org The choice of column is critical; a mid-polarity stationary phase, such as one containing phenyl or cyanopropyl functional groups, would be appropriate for this halogenated ester. The separation is based on the compound's boiling point and its interactions with the stationary phase. libretexts.org

Due to the presence of two bromine atoms, an Electron Capture Detector (ECD) would be highly sensitive and selective for this compound. researchgate.net Alternatively, a Flame Ionization Detector (FID) can be used for general purity analysis, or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. researchgate.net For the separation of enantiomers, specialized chiral GC columns, often containing derivatized cyclodextrins as the stationary phase, would be required. nih.govgcms.cz

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, DB-17) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

This interactive table summarizes typical GC parameters for the analysis of Ethyl 4-bromo-2-(2-bromoethyl)butanoate.

Solid-State Characterization Methods for Related Crystalline Derivatives

X-ray Crystallography for Absolute Configuration and Conformation

While Ethyl 4-bromo-2-(2-bromoethyl)butanoate is likely a liquid or a low-melting solid at room temperature, its absolute configuration at the C2 chiral center can be unambiguously determined by single-crystal X-ray crystallography performed on a suitable crystalline derivative. nih.govnih.gov This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice. researchgate.net

The first step is the synthesis of a solid, crystalline derivative of the parent molecule. This can be achieved through co-crystallization with another molecule or by chemical modification to a form that crystallizes readily. nih.gov Once a high-quality single crystal is obtained, it is subjected to X-ray diffraction analysis.

The presence of heavy atoms like bromine is highly advantageous for determining the absolute configuration. researchgate.net Bromine atoms scatter X-rays anomalously, causing small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). chem-soc.sied.ac.uk By analyzing these intensity differences, crystallographers can determine the absolute structure of the molecule in the crystal, and thus the absolute R/S configuration of the chiral center, without needing a reference molecule of known chirality. chem-soc.sied.ac.uk The analysis also reveals detailed conformational information, such as bond angles, bond lengths, and the spatial arrangement of the substituents.

Strategic Applications in Complex Organic Synthesis and Material Science

Utilization as a Building Block in Multi-Step Synthesis

The bifunctional nature of ethyl 4-bromo-2-(2-bromoethyl)butanoate, possessing two electrophilic carbon centers, makes it a valuable reagent for forging multiple carbon-carbon and carbon-heteroatom bonds. This dual reactivity is particularly advantageous in multi-step synthetic sequences, enabling the efficient assembly of intricate molecular frameworks.

Synthesis of Heterocyclic Compounds from Dibrominated Butanoates

The presence of two bromoethyl arms allows for sequential or tandem reactions with dinucleophiles to construct a variety of heterocyclic systems. While direct examples involving ethyl 4-bromo-2-(2-bromoethyl)butanoate are not extensively documented, the chemistry of analogous dibrominated compounds provides a clear precedent for its utility in this area. For instance, related dibromoalkanes are widely used in the synthesis of nitrogen-, oxygen-, and sulfur-containing rings, which are core structures in many biologically active molecules.

The general strategy involves the reaction of the dibrominated butanoate with amines, diamines, thiols, or diols. The initial nucleophilic substitution on one of the bromoethyl groups is followed by an intramolecular cyclization, where the second nucleophilic center attacks the remaining electrophilic carbon. The reaction conditions can often be tuned to favor either stepwise or concerted pathways, providing control over the final heterocyclic structure.

Table 1: Potential Heterocyclic Scaffolds from Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Dinucleophile | Resulting Heterocycle | Potential Applications |

| Primary Amine (R-NH₂) | Substituted Piperidine (B6355638) | Pharmaceutical Scaffolds |

| Hydrazine (H₂N-NH₂) | Substituted Pyridazine | Agrochemicals, Dyes |

| Hydrogen Sulfide (H₂S) | Substituted Thiane | Material Science, Ligands |

| Ethane-1,2-diol | Substituted 1,4-Dioxane | Solvents, Polymer Building Blocks |

Construction of Complex Carbon Skeletons with Defined Stereochemistry

The butanoate backbone of ethyl 4-bromo-2-(2-bromoethyl)butanoate offers a platform for the construction of acyclic and carbocyclic systems with controlled stereochemistry. The C2 position, being a prochiral center, allows for stereoselective transformations, introducing chirality into the molecule. Although specific studies on stereocontrolled reactions with this exact substrate are limited, established methodologies for similar systems can be applied.

For example, organocuprate reagents can be used for the stereospecific displacement of the bromide atoms. By employing chiral ligands, it is possible to direct the approach of the nucleophile to a specific face of the molecule, thereby setting the stereochemistry at the newly formed carbon-carbon bonds. Furthermore, the ester functionality can be used to direct reactions or can be transformed into other functional groups after the carbon skeleton has been assembled.

Role in the Synthesis of Specialty Chemicals and Advanced Intermediates

The unique structural features of ethyl 4-bromo-2-(2-bromoethyl)butanoate make it an attractive precursor for the synthesis of high-value specialty chemicals and advanced intermediates, particularly in the pharmaceutical and material science sectors.

Precursor for Novel Pharmaceutical and Agrochemical Intermediates

Many active pharmaceutical ingredients (APIs) and agrochemicals contain complex aliphatic or heterocyclic moieties. The ability of ethyl 4-bromo-2-(2-bromoethyl)butanoate to act as a scaffold for building such structures makes it a valuable intermediate. The dual bromo-functionality allows for the introduction of two different substituents or the formation of a cyclic structure, which can be crucial for biological activity.

For instance, the piperidine ring, which can be synthesized from this precursor, is a common motif in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. Similarly, the introduction of specific side chains via the bromo groups can be a key step in the synthesis of novel pesticides and herbicides. The versatility of this building block allows for the creation of diverse molecular libraries for screening and optimization of biological activity.

Application in Polymer and Material Science Research

In the realm of material science, bifunctional molecules like ethyl 4-bromo-2-(2-bromoethyl)butanoate can serve as cross-linking agents or as monomers in polymerization reactions. The two bromide groups can react with suitable co-monomers to form polyesters or other polymers with tailored properties.

The presence of the ester group can also be exploited to modify the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. For example, the hydrolysis of the ester groups after polymerization could introduce carboxylic acid functionalities, leading to materials with altered polarity or the ability to coordinate with metal ions. While direct polymerization of this specific monomer is not widely reported, the principles of step-growth polymerization suggest its potential in creating novel polymeric materials.

Table 2: Potential Applications in Material Science

| Application | Role of Ethyl 4-bromo-2-(2-bromoethyl)butanoate | Resulting Material Properties |

| Polymer Synthesis | Monomer or Cross-linking agent | Modified thermal and mechanical properties |

| Surface Modification | Grafting agent | Altered surface energy and functionality |

| Nanoparticle Functionalization | Ligand precursor | Enhanced stability and dispersibility |

Methodological Applications in Research

Beyond its direct application in the synthesis of target molecules, ethyl 4-bromo-2-(2-bromoethyl)butanoate can also be employed in the development of new synthetic methodologies. Its well-defined structure with multiple reactive sites makes it an excellent substrate for testing the scope and limitations of new chemical transformations.

For example, it could be used to study the selectivity of novel catalysts in C-Br bond activation or to investigate the mechanisms of tandem cyclization reactions. The ability to independently or simultaneously react the two bromo groups provides a platform for exploring complex reaction pathways and for the discovery of new synthetic strategies that could be applied to a broader range of substrates.

Development of Hapten-like Structures for Biochemical Assays

A significant application of bromo-esters, such as derivatives of butanoate, is in the synthesis of haptens for immunoassays. Haptens are small molecules that can elicit an immune response when attached to a larger carrier protein. This principle is fundamental to the development of Enzyme-Linked Immunosorbent Assays (ELISA), which are widely used for detecting and quantifying substances such as drugs, hormones, and toxins in biological samples.

The synthesis of a hapten for the detection of Diethylstilbestrol (DES), a synthetic estrogen, provides a case in point. In this process, a related compound, ethyl 4-bromobutyrate, is used to introduce a linker arm onto the DES molecule. This modification is crucial for conjugating the small DES molecule to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA) nih.gov.

The general synthetic strategy involves the reaction of the target molecule (in this case, DES) with the bromo-ester in the presence of a base. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the amine groups of the carrier protein using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) nih.gov.

Table 1: Key Reactants in Hapten Synthesis for DES Immunoassay

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| Diethylstilbestrol (DES) | Target analyte for which the hapten is developed. | nih.gov |

| Ethyl 4-bromobutyrate | Provides the linker arm for conjugation to the carrier protein. | nih.gov |

| Potassium Carbonate | Base used to facilitate the reaction between DES and ethyl 4-bromobutyrate. | nih.gov |

| Bovine Serum Albumin (BSA) | Carrier protein to which the hapten is conjugated to create an immunogen. | nih.gov |

| Ovalbumin (OVA) | Carrier protein used for coating ELISA plates. | nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide used to activate the carboxyl group of the hapten for conjugation. | nih.gov |

The resulting hapten-carrier protein conjugate is then used to immunize animals to produce antibodies specific to the hapten (and therefore, the target analyte). These antibodies are the key component of the subsequent immunoassay.

Table 2: Research Findings on the Development of a DES-Specific Immunoassay

| Parameter | Finding | Reference |

|---|---|---|

| Hapten Design | A derivative of DES, named DES-MCPE, was synthesized using ethyl 4-bromobutyrate to introduce a spacer arm. | nih.gov |

| Conjugation Method | The EDC/NHS method was employed to conjugate the DES-MCPE hapten to BSA and OVA. | nih.gov |

| Coupling Ratios | The coupling ratio of DES-MCPE to BSA was 12.8:1, and to OVA was 11.5:1. | nih.gov |

| Assay Development | An indirect competitive ELISA (ic-ELISA) was developed using the generated monoclonal antibodies. | nih.gov |

This example underscores the critical role of bromo-esters in the design and synthesis of haptens, which are indispensable tools in modern analytical biochemistry for the sensitive and specific detection of small molecules. The ability to introduce a reactive handle via the bromo-ester functionality is a key step in transforming a non-immunogenic small molecule into an effective component of a highly sensitive immunoassay.

Future Perspectives and Emerging Research Avenues for Ethyl 4 Bromo 2 2 Bromoethyl Butanoate

Advanced Catalytic Systems for Efficient Transformations

The development of sophisticated catalytic systems will be paramount to unlocking the synthetic utility of Ethyl 4-bromo-2-(2-bromoethyl)butanoate. The two bromine atoms, one primary and one on a secondary carbon, present opportunities for selective functionalization, which can be addressed by various catalytic strategies.

Homogeneous and Heterogeneous Catalysis for Selective Bromination and Functionalization

Future research could focus on the selective activation of the C-Br bonds. Homogeneous catalysts, such as transition metal complexes (e.g., palladium, copper, or nickel-based), could be designed to differentiate between the primary and secondary bromine atoms, allowing for sequential or site-selective cross-coupling reactions. For instance, milder reaction conditions might favor the substitution of the more accessible primary bromine, leaving the secondary bromine available for subsequent transformations.

Heterogeneous catalysts, such as supported metal nanoparticles or metal-organic frameworks (MOFs), could offer advantages in terms of catalyst recovery and reusability, which are crucial for sustainable chemical processes. Research into designing heterogeneous catalysts with specific active sites could lead to highly selective transformations of polyhalogenated compounds like Ethyl 4-bromo-2-(2-bromoethyl)butanoate.

Table 1: Potential Catalytic Transformations for Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Transformation | Catalyst Type | Potential Outcome |

| Selective C-Br activation | Homogeneous (e.g., Pd, Cu, Ni complexes) | Site-selective cross-coupling reactions |

| Sequential functionalization | Homogeneous or Heterogeneous | Stepwise introduction of different functional groups |

| Asymmetric catalysis | Chiral catalysts | Synthesis of enantiomerically pure derivatives |

Organocatalysis and Biocatalysis in Stereoselective Synthesis

The chiral center at the second carbon of the butanoate chain makes Ethyl 4-bromo-2-(2-bromoethyl)butanoate a candidate for stereoselective synthesis.

Organocatalysis: Chiral organocatalysts could be employed to control the stereochemistry of reactions involving the functionalization of this compound. For example, in nucleophilic substitution reactions at the chiral center, the use of chiral phase-transfer catalysts or aminocatalysts could lead to the synthesis of enantiomerically enriched products.

Biocatalysis: Enzymatic catalysis offers a green and highly selective alternative. Lipases or esterases could be used for the kinetic resolution of racemic mixtures of Ethyl 4-bromo-2-(2-bromoethyl)butanoate, providing access to enantiopure forms. Furthermore, dehalogenases could be explored for the selective removal of one of the bromine atoms, potentially with high stereospecificity.

Integration with Flow Chemistry and Continuous Manufacturing

The synthesis and subsequent transformations of polyhalogenated compounds can present safety and scalability challenges in traditional batch reactors. Flow chemistry and continuous manufacturing offer promising solutions.

Process Intensification for Scalable Synthesis of Ethyl 4-bromo-2-(2-bromoethyl)butanoate

The synthesis of Ethyl 4-bromo-2-(2-bromoethyl)butanoate could be significantly improved through process intensification using flow chemistry. Continuous-flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters and potentially improving yields and selectivity. The small reactor volumes inherent to flow chemistry also enhance safety when dealing with reactive intermediates. Future research could focus on developing a continuous process for the synthesis of this compound, potentially integrating purification steps in-line to create a more efficient and scalable manufacturing process.

Computational Chemistry and In Silico Studies

Computational chemistry and in silico modeling are powerful tools for predicting and understanding the behavior of molecules like Ethyl 4-bromo-2-(2-bromoethyl)butanoate, guiding experimental work and accelerating research.

Theoretical Prediction of Reactivity and Selectivity

In silico studies can provide valuable insights into the reactivity of the different positions within the molecule.

Table 2: Potential Computational Studies on Ethyl 4-bromo-2-(2-bromoethyl)butanoate

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanisms and transition states | Understanding reaction pathways and energy barriers |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Predicting the most stable conformations and their influence on reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with reactivity | Developing models to predict the behavior of related compounds |

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for nucleophilic substitution at the two different C-Br bonds, predicting which is more likely to react under specific conditions. These models can also be used to design catalysts that favor a particular reaction pathway, leading to higher selectivity. Molecular dynamics simulations could be employed to study the conformational flexibility of the molecule and how it influences its reactivity.

Conformational Analysis and Molecular Dynamics of Brominated Esters

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its physical and chemical properties. For Ethyl 4-bromo-2-(2-bromoethyl)butanoate, a detailed conformational analysis is essential to predict its reactivity and interaction in various systems. The presence of multiple bromine atoms introduces significant steric and electronic effects that govern its preferred spatial arrangements.

Conformational analysis of haloalkanes reveals that the rotational barriers around carbon-carbon single bonds are influenced by a combination of torsional strain and steric hindrance. chemguide.co.ukyoutube.com In molecules with bulky substituents like bromine, staggered conformations are energetically favored over eclipsed ones to minimize repulsive interactions. youtube.com For 1,2-disubstituted ethanes, such as the bromoethyl side chains in the target molecule, the key conformations are gauche (substituents at a 60° dihedral angle) and anti (substituents at a 180° dihedral angle). wikipedia.orgchemeurope.com

Generally, the anti conformer is more stable due to greater separation between large groups. chemeurope.com However, the "gauche effect" can sometimes favor the gauche conformation, particularly with electronegative substituents, due to stabilizing hyperconjugative interactions. wikipedia.orgchemeurope.comnih.gov For larger halogens like bromine and iodine, steric (Pauli) repulsion typically dominates, making the anti conformation the most stable. nih.gov The conformational preferences in Ethyl 4-bromo-2-(2-bromoethyl)butanoate will therefore be a complex interplay of these factors.

Molecular dynamics (MD) simulations offer a powerful tool to explore these dynamics computationally. youtube.com By simulating the atomic movements over time, MD can predict the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. youtube.comacs.org Such simulations would elucidate how the two bromoethyl groups and the ethyl ester group orient themselves, providing insights crucial for designing its use as a monomer or chemical intermediate.

| Factor | Description | Expected Influence on Ethyl 4-bromo-2-(2-bromoethyl)butanoate |

|---|---|---|

| Steric Hindrance | Repulsive forces between the bulky bromine atoms and other groups. | Strongly favors conformations where bromine atoms are far apart (anti-conformations). |

| Torsional Strain | Energy cost associated with eclipsed bonds. | Favors staggered conformations around all C-C single bonds. youtube.com |

| Gauche Effect | An electronic effect that can stabilize gauche conformations for electronegative substituents. wikipedia.org | Likely to be overruled by steric repulsion from the large bromine atoms, favoring the anti conformation. nih.gov |

| Dipole-Dipole Interactions | Interactions between the polar C-Br and C=O bonds. | May influence the overall molecular shape by favoring arrangements that minimize or align dipole moments. |

Exploration of Bio-Derived and Renewable Feedstocks for Synthesis

The transition away from petrochemical feedstocks is a central goal of green chemistry. futurefuelcorporation.com Developing synthetic pathways for compounds like Ethyl 4-bromo-2-(2-bromoethyl)butanoate from renewable resources would significantly enhance their sustainability. researchgate.net This involves producing the core chemical building blocks—in this case, an ethanol (B145695) precursor, and a butanoic acid derivative—from biomass. sulzer.comieabioenergy.com

Ethanol Component: The "ethyl" group in the ester can be readily sourced from bio-ethanol, which is produced on a large scale through the fermentation of sugars from crops like corn, sugarcane, or from cellulosic biomass. ieabioenergy.comworldbiomarketinsights.com

Butanoate Component: The butanoate backbone presents a more complex challenge. Bio-butanol can be produced via Acetone-Butanol-Ethanol (ABE) fermentation of biomass. nih.govnih.gov This bio-butanol can serve as a precursor to butyric acid or other butene derivatives needed for the synthesis. Another promising route is the catalytic conversion of butyric acid, which can be generated through the anaerobic digestion of organic waste, into butanol. nih.gov Platform chemicals derived from biomass, such as 2,3-butanediol, also offer pathways to C4 molecules. taylorfrancis.com

Once these bio-derived precursors are obtained, they can be integrated into established chemical synthesis routes. For example, bio-ethanol and a bio-derived butanoic acid derivative could undergo esterification. The subsequent steps would involve introducing the bromoethyl groups, potentially through reactions involving bio-derived ethylene or related C2 building blocks, followed by bromination. While the complete synthesis from purely bio-derived sources requires further research, the foundational technologies for producing the key precursors are well-established. mdpi.com

| Component of Target Molecule | Potential Bio-Derived Feedstock | Production Method | Reference |

|---|---|---|---|

| Ethyl Group | Sugarcane, Corn, Lignocellulosic Biomass | Fermentation to produce bio-ethanol. | ieabioenergy.comworldbiomarketinsights.com |

| Butanoate Backbone | Sugars, Lignocellulosic Biomass, Organic Waste | ABE fermentation to produce bio-butanol or anaerobic digestion to produce butyric acid. | nih.govnih.gov |

| Bromoethyl Side Chains | Bio-ethanol / Bio-ethylene | Dehydration of bio-ethanol to ethylene, followed by hydrohalogenation and further synthesis steps. | worldbiomarketinsights.comwikipedia.org |

Development of Smart Materials and Functional Polymers incorporating Brominated Ester Units

The true potential of Ethyl 4-bromo-2-(2-bromoethyl)butanoate likely lies in its use as a functional monomer for creating advanced polymers and "smart" materials. The two reactive carbon-bromine (C-Br) bonds serve as valuable chemical handles for polymerization and post-polymerization modification. researchgate.netrsc.org

Functional Polymers: The presence of bromine atoms makes this molecule an excellent candidate for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.org In ATRP, the C-Br bond can be reversibly activated by a transition metal catalyst to form a propagating radical. wikipedia.orgyoutube.com This allows for the synthesis of polymers with precisely controlled molecular weights, low polydispersity, and complex architectures (e.g., block copolymers, star polymers). cmu.eduwikipedia.org Polymers containing such brominated ester units could be designed to have specific thermal, mechanical, or chemical properties. The bromine atoms remaining on the polymer backbone or chain ends can be further converted into other functional groups, creating a versatile platform for new materials. researchgate.netacs.org

Smart Materials: "Smart materials" can respond to external stimuli like heat, light, or pH. The incorporation of brominated units can be a strategy for creating such materials. For instance, the C-Br bonds can act as cross-linking sites. By designing systems where these cross-links are reversible, it is possible to create self-healing polymers. researchgate.netclemson.edu When the material is damaged, a stimulus (like heat) could be applied to promote the reformation of bonds across the damaged interface, restoring the material's integrity. mdpi.com The polar nature of the C-Br bond and the ester group could also be exploited to create materials that respond to changes in their chemical environment. Furthermore, brominated compounds are widely used as flame retardants, suggesting that polymers derived from this monomer could exhibit enhanced fire resistance. google.comnih.gov

| Application Area | Role of Brominated Ester Unit | Potential Functionality | Reference |

|---|---|---|---|

| Controlled Polymerization | Acts as an ATRP initiator or monomer. | Allows for the synthesis of well-defined polymer architectures with controlled molecular weight. | cmu.eduwikipedia.org |

| Self-Healing Polymers | Provides reactive sites for creating reversible cross-links. | Enables materials to repair themselves after damage through dynamic covalent bonding. | researchgate.netclemson.edu |

| Flame Retardant Materials | Incorporates bromine into the polymer matrix. | Reduces the flammability of the final material. | google.comnih.gov |

| Functional Polymer Precursors | The C-Br bond can be substituted with other functional groups after polymerization. | Creates a versatile platform for materials with tailored chemical properties (e.g., antimicrobial, stimuli-responsive). | researchgate.netdma.dp.ua |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-bromo-2-(2-bromoethyl)butanoate, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves bromination of a precursor ester, such as ethyl 2-(2-hydroxyethyl)butanoate, using reagents like PBr₃ or HBr under anhydrous conditions. Optimization includes controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios of brominating agents. Purification via fractional distillation or column chromatography is critical to achieve >95% purity . For scale-up, continuous flow reactors may enhance yield and safety by minimizing exothermic risks .

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 4-bromo-2-(2-bromoethyl)butanoate, and what diagnostic peaks should researchers expect?

- Answer :

- NMR :

- ¹H NMR : Two distinct triplets for the -CH₂Br groups (δ 3.4–3.6 ppm) and a quartet for the ethyl ester (δ 4.1–4.3 ppm).

- ¹³C NMR : Signals near δ 170 ppm (ester carbonyl) and δ 30–35 ppm (bromo-substituted carbons).

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and C-Br stretches at 500–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 286 (for C₈H₁₂Br₂O₂⁺) with fragmentation patterns indicating Br loss .

Q. What safety protocols are essential for handling Ethyl 4-bromo-2-(2-bromoethyl)butanoate in laboratory settings?

- Answer : Critical precautions include:

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Exposure Control : Use fume hoods, nitrile gloves, and PPE. Avoid contact with skin/eyes due to alkylating agent risks.

- Emergency Measures : Immediate rinsing with water for spills or exposure (P101, P103 codes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for Ethyl 4-bromo-2-(2-bromoethyl)butanoate in cross-coupling reactions?

- Answer : Discrepancies in Suzuki-Miyaura or Negishi coupling yields (e.g., 40–80%) may arise from:

- Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf), where ligand bulkiness affects steric hindrance.

- Solvent Effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) alter reaction kinetics.

- Temperature Gradients : Higher temperatures (80–100°C) may favor β-hydride elimination side reactions.

Systematic DOE (Design of Experiments) with controlled variables is recommended to identify optimal conditions .

Q. What experimental strategies elucidate the stereochemical influence of dual bromoethyl groups in nucleophilic substitution reactions?

- Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to probe transition states.

- Chiral Chromatography : Resolve enantiomers post-reaction to assess stereoselectivity.

- Computational Modeling : DFT studies (e.g., Gaussian) can predict preferred SN2 pathways at C2 vs. C4 positions.

Studies on analogs (e.g., Ethyl 4-bromo-2-fluoro-3-methoxybenzoate) suggest steric effects dominate over electronic factors in regioselectivity .

Q. How does the structural duality of bromoethyl groups impact the compound’s potential in polymer chemistry or material science?

- Answer : The dual bromine sites enable:

- Crosslinking : As a bifunctional initiator in atom transfer radical polymerization (ATRP) for creating branched polymers.

- Post-Polymerization Modification : Click chemistry (e.g., azide-alkyne cycloaddition) for functionalizing polymer backbones.

Comparative studies with mono-bromo analogs (e.g., Ethyl 4-bromobutyrate) show enhanced thermal stability in copolymers due to increased crosslink density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products